

# Definitive Technical Guide: Bis(2-ethylhexyl) phenyl phosphate[1][2]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	<i>Bis(2-ethylhexyl) phenyl phosphate</i>
CAS No.:	16368-97-1
Cat. No.:	B108047

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## Executive Summary & Chemical Identity

**Bis(2-ethylhexyl) phenyl phosphate** (CAS: 16368-97-1) is an organophosphate ester (OPE) frequently encountered in pharmaceutical development as a process-related impurity or a leachable compound from polymeric manufacturing materials (e.g., PVC tubing, filters, and gaskets).[1][2][3]

While primarily engineered as a flame retardant and plasticizer, its lipophilicity and migration potential make it a critical analyte in Extractables & Leachables (E&L) studies. Regulatory bodies require precise identification of such compounds to assess patient safety risks during drug product characterization.

## Core Identity Matrix

Property	Specification
CAS Registry Number	16368-97-1
IUPAC Name	Bis(2-ethylhexyl) phenyl phosphate
Systematic Name	Phosphoric acid, bis(2-ethylhexyl) phenyl ester
Molecular Formula	
Molecular Weight	398.52 g/mol
SMILES	<chem>CCCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1</chem>
Key Application	Plasticizer, Flame Retardant, Hydraulic Fluid Additive

## Nomenclature Analysis: The IUPAC Derivation

For regulatory filings (IND/NDA), precise nomenclature is non-negotiable. The name **Bis(2-ethylhexyl) phenyl phosphate** is derived using IUPAC functional class nomenclature for esters of inorganic acids.

### Step-by-Step Derivation

- Parent Acid: The central structure is phosphoric acid ( ).
- Esterification: The three acidic protons are replaced by organic groups.
  - Group A: Phenyl group ( ).
  - Group B: 2-Ethylhexyl group (ngcontent-ng-c176312016="" \_ngghost-ng-c3009799073="" class="inline ng-star-inserted").[4]

- Group C: 2-Ethylhexyl group (Identical to B).[1][2][3][5][4][6][7][8]
- Ordering Rules:
  - Substituents are listed in alphabetical order: Ethylhexyl comes before Phenyl.
  - Multiplicative prefixes (di-, tri-, bis-) are used for identical groups. Because "ethylhexyl" is a compound substituent (containing a numeral locant), the prefix "bis-" is preferred over "di-" to avoid ambiguity, though "di(2-ethylhexyl)" is often accepted in common usage.
- Assembly:
  - Prefix: Bis(2-ethylhexyl)[1][2][3][5][4][6][7][8][9][10]
  - Suffix: phenyl[1][2][5][6][7]
  - Class: phosphate[1][3][5][11][7][10]
  - Result: **Bis(2-ethylhexyl) phenyl phosphate**. [1][2][3][5][4][6][7][8]

## Synthesis & Production Mechanism

Understanding the synthesis is crucial for identifying potential impurities (e.g., Triphenyl phosphate or Tris(2-ethylhexyl) phosphate) that may co-elute during analysis.

The industrial synthesis typically employs Phosphorus Oxychloride (

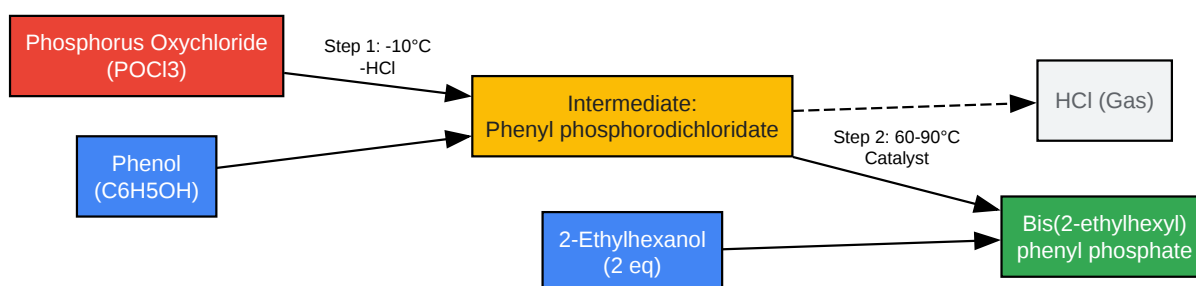
) as the phosphorylating agent in a two-step nucleophilic substitution process.

## Reaction Workflow

- Step 1: Reaction of  
  
with Phenol to form Phenyl phosphorodichloridate. This step is controlled to prevent over-substitution.
- Step 2: Reaction of the intermediate with 2-Ethylhexanol to yield the final product.

## Causal Insight for Process Chemists

- Order of Addition: Adding Phenol first is preferred because the phenoxide ion is a harder nucleophile, and the resulting intermediate ( ) is stable enough to be isolated or reacted in situ. If 2-ethylhexanol were added first, steric hindrance from the branched alkyl chain might lead to incomplete reaction or mixed species.
- Catalysis: A Lewis base (e.g., Pyridine or Triethylamine) or a metal chloride catalyst ( ) is required to scavenge the HCl byproduct and drive the equilibrium forward.



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Figure 1: Step-wise synthesis pathway via phosphoryl chloride, highlighting the critical intermediate formation.

## Analytical Characterization & Profiling

In a drug development context, BEHPP is often an analyte in leachables screening. Its lipophilicity requires specific chromatographic conditions.

## Physicochemical Properties Table

Parameter	Value	Relevance
Physical State	Viscous Liquid	Difficult to remove from equipment surfaces.
Boiling Point	~442°C (Predicted)	Stable at standard autoclave temperatures.
LogP (Octanol/Water)	7.2 - 7.6	Highly lipophilic; accumulates in lipid formulations.
Vapor Pressure	mmHg	Low volatility; unlikely to be a headspace volatile.
Solubility	Water: <0.1 mg/L Organic: Soluble	Requires organic solvents (MeCN, Hexane) for extraction.

## Recommended Analytical Protocol (HPLC-UV/MS)

Objective: Separation of BEHPP from other organophosphate esters.

- Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm). High carbon load is recommended due to high lipophilicity.
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile (MeCN) + 0.1% Formic Acid.
- Gradient:
  - Start at 60% B.
  - Ramp to 100% B over 15 minutes.
  - Hold 100% B for 5 minutes (Critical to elute BEHPP, which elutes late).
- Detection:

- UV: 210 nm (Phosphate absorption) or 254 nm (Phenyl group).

- MS: ESI Positive Mode. Look for

or

.

## Toxicology & Metabolic Fate

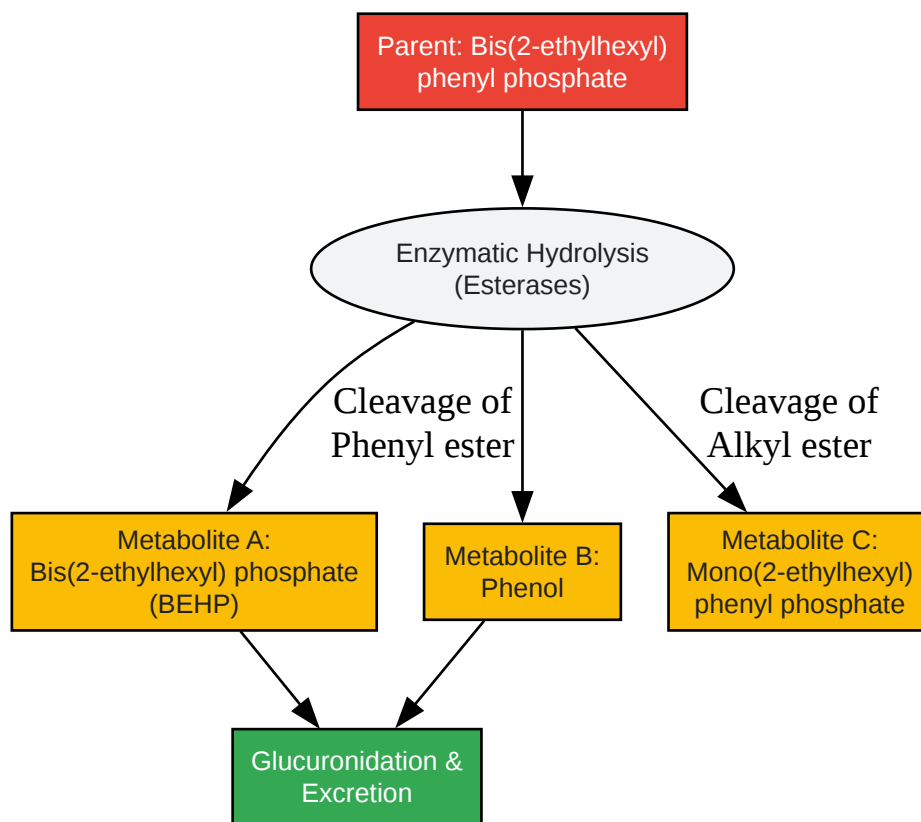
For safety assessments (PDE/ADI calculations), understanding the metabolic breakdown is essential. BEHPP is metabolized primarily via hydrolysis and oxidative metabolism.

## Metabolic Pathway Analysis

The toxicity of organophosphates is often driven by their metabolites. BEHPP undergoes hydrolysis to form:

- Diphenyl phosphate (DPHP): If alkyl chains are cleaved (less common).
- Bis(2-ethylhexyl) phosphate (BEHP): If the phenyl group is cleaved.[5]
- Mono(2-ethylhexyl) phenyl phosphate: Sequential hydrolysis.

Recent studies in zebrafish models indicate developmental toxicity and disruption of lipid metabolism, classifying it as a "moderately toxic" environmental contaminant [1, 5]. It is not classified as mutagenic but is a suspected endocrine disruptor due to its structural similarity to other aryl phosphates.



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Figure 2: Predicted metabolic hydrolysis pathways of BEHPP in biological systems.

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